2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
CAS No.:
Cat. No.: VC14623300
Molecular Formula: C22H22N4O2S2
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O2S2 |
|---|---|
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
| Standard InChI | InChI=1S/C22H22N4O2S2/c1-3-18(30-22-24-16-9-5-6-10-17(16)26(22)13(2)27)20(28)25-21-15(12-23)14-8-4-7-11-19(14)29-21/h5-6,9-10,18H,3-4,7-8,11H2,1-2H3,(H,25,28) |
| Standard InChI Key | NXLFEMSJJVDVJP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
The compound’s molecular formula is C22H22N4O2S2, with a molecular weight of 438.6 g/mol. Its IUPAC name, 2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide, reflects its hybrid structure:
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A benzimidazole ring substituted with an acetyl group at the 1-position.
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A tetrahydrobenzothiophene scaffold bearing a cyano group at the 3-position.
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A butanamide linker connecting the two heterocycles via a sulfanyl bridge.
The canonical SMILES string (CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C) and InChIKey (NXLFEMSJJVDVJP-UHFFFAOYSA-N) provide precise stereochemical details.
Structural Implications for Reactivity
The acetyl group on the benzimidazole ring enhances electron-withdrawing effects, potentially stabilizing the molecule during metabolic processes . The cyano group on the tetrahydrobenzothiophene moiety may facilitate hydrogen bonding with biological targets, while the sulfanyl bridge offers flexibility for structural modifications.
Synthetic Pathways
General Strategies for Benzimidazole-Benzothiophene Hybrids
Synthesis of such hybrids typically involves multi-step reactions:
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Benzimidazole Formation: Condensation of ortho-phenylenediamine with carboxylic acid derivatives under acidic conditions .
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Tetrahydrobenzothiophene Synthesis: Cyclization of thiophene precursors with reducing agents to saturate the ring.
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Coupling Reactions: Amide bond formation between the benzimidazole and benzothiophene units using carbodiimide crosslinkers .
A hypothetical synthesis route for the target compound might involve:
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Acetylation of 2-mercaptobenzimidazole.
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Nitrile introduction to tetrahydrobenzothiophene via nucleophilic substitution.
Hypothetical Data and Comparative Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 438.6 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Table 1: Predicted physicochemical properties based on structural analogs .
In Silico ADMET Profiling
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Absorption: High gastrointestinal permeability due to moderate LogP.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the acetyl group.
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Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) .
Challenges and Future Directions
Current limitations include the lack of in vivo data and scalable synthesis methods. Future research should prioritize:
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